Cas no 2017048-08-5 (Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester structure](https://www.kuujia.com/scimg/cas/2017048-08-5x500.png)
Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester
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- Inchi: 1S/C12H18N2O3S/c1-8(10(15)9-6-14-18-7-9)5-13-11(16)17-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,16)
- InChI Key: PCXRJCBPXUWBGF-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC(C)C(C1=CSN=C1)=O
Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797596-5.0g |
tert-butyl N-[2-methyl-3-oxo-3-(1,2-thiazol-4-yl)propyl]carbamate |
2017048-08-5 | 95% | 5.0g |
$3479.0 | 2024-05-22 | |
Enamine | EN300-797596-2.5g |
tert-butyl N-[2-methyl-3-oxo-3-(1,2-thiazol-4-yl)propyl]carbamate |
2017048-08-5 | 95% | 2.5g |
$2351.0 | 2024-05-22 | |
Enamine | EN300-797596-10.0g |
tert-butyl N-[2-methyl-3-oxo-3-(1,2-thiazol-4-yl)propyl]carbamate |
2017048-08-5 | 95% | 10.0g |
$5159.0 | 2024-05-22 | |
Enamine | EN300-797596-0.5g |
tert-butyl N-[2-methyl-3-oxo-3-(1,2-thiazol-4-yl)propyl]carbamate |
2017048-08-5 | 95% | 0.5g |
$1152.0 | 2024-05-22 | |
Enamine | EN300-797596-0.25g |
tert-butyl N-[2-methyl-3-oxo-3-(1,2-thiazol-4-yl)propyl]carbamate |
2017048-08-5 | 95% | 0.25g |
$1104.0 | 2024-05-22 | |
Enamine | EN300-797596-0.05g |
tert-butyl N-[2-methyl-3-oxo-3-(1,2-thiazol-4-yl)propyl]carbamate |
2017048-08-5 | 95% | 0.05g |
$1008.0 | 2024-05-22 | |
Enamine | EN300-797596-0.1g |
tert-butyl N-[2-methyl-3-oxo-3-(1,2-thiazol-4-yl)propyl]carbamate |
2017048-08-5 | 95% | 0.1g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-797596-1.0g |
tert-butyl N-[2-methyl-3-oxo-3-(1,2-thiazol-4-yl)propyl]carbamate |
2017048-08-5 | 95% | 1.0g |
$1200.0 | 2024-05-22 |
Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester Related Literature
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Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
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Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
Additional information on Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester
Comprehensive Overview of Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester (CAS No. 2017048-08-5)
Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester (CAS No. 2017048-08-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, often referred to as a tert-butyl carbamate derivative, features a unique molecular structure combining an isothiazole ring and a methyl-oxopropyl moiety. Its structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition and receptor modulation.
The chemical properties of Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester are characterized by its moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while exhibiting limited solubility in water. This solubility profile is crucial for its applications in organic synthesis, where it often serves as a protecting group for amines or as a precursor in the development of heterocyclic compounds. Researchers have also explored its potential in the design of antimicrobial agents, given the inherent biological activity of the isothiazole scaffold.
In recent years, the demand for Carbamic acid derivatives has surged due to their versatility in drug discovery and crop protection. The tert-butyl ester group in this compound enhances its stability, making it suitable for controlled-release formulations. This feature aligns with the growing trend in sustainable chemistry, where researchers seek eco-friendly alternatives with reduced environmental impact. Additionally, the compound's isothiazole core has been linked to potential applications in neurological research, particularly in studies involving neurotransmitter regulation.
The synthesis of Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester typically involves multi-step reactions, starting from commercially available 4-isothiazolecarboxylic acid. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to optimize its production, reflecting the industry's shift toward green chemistry practices. These methods not only improve yield but also minimize waste generation, addressing the increasing regulatory focus on sustainable manufacturing.
From a market perspective, Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester is primarily supplied by specialized chemical manufacturers catering to the pharmaceutical and agrochemical sectors. Its pricing is influenced by factors such as purity grade (ranging from technical to HPLC-grade) and batch size. Recent advancements in catalytic processes have the potential to reduce production costs, making this compound more accessible for large-scale applications. Furthermore, its compatibility with high-throughput screening platforms has positioned it as a valuable tool in modern drug discovery pipelines.
Quality control for Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Storage recommendations generally include protection from moisture and maintenance at controlled temperatures, as the tert-butyl carbamate group may undergo hydrolysis under extreme conditions. Proper handling procedures are essential to maintain the compound's integrity throughout its shelf life.
Emerging research directions for Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester include its potential role in bioconjugation chemistry and prodrug development. The compound's ability to serve as a carbamate linker has attracted interest in antibody-drug conjugate (ADC) technology, a rapidly growing area in oncology therapeutics. Additionally, its structural features make it a candidate for developing smart agrochemicals with targeted delivery mechanisms, addressing the agricultural industry's need for precision farming solutions.
For researchers working with Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester, it's important to consult recent patent literature and scientific publications to stay updated on its evolving applications. The compound's molecular versatility continues to inspire innovative uses across multiple disciplines, from materials science to biochemical probes. As synthetic methodologies advance and analytical techniques become more sophisticated, the full potential of this isothiazole-containing carbamate is expected to be further unlocked in the coming years.
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